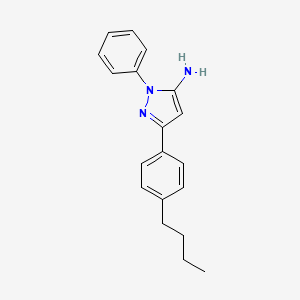

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Description

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name |

5-(4-butylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-19(20)22(21-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFFAHUZAKKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a vital building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for various chemical modifications, leading to the formation of diverse pyrazole derivatives. These derivatives can be utilized in further synthetic pathways to develop novel compounds with specific properties.

Reactivity and Mechanism

The compound can undergo various reactions such as oxidation and substitution, producing different functional groups. For instance, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole structure.

Biological Applications

Potential Biological Activities

Research indicates that 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine exhibits potential biological activities, particularly anti-inflammatory and antimicrobial properties. These effects are attributed to its ability to interact with specific molecular targets, modulating enzyme activity involved in inflammatory pathways.

Therapeutic Research

Ongoing studies are investigating the compound's efficacy as a therapeutic agent for various diseases. Its unique structure may contribute to its bioactivity, making it a candidate for drug development in treating conditions characterized by inflammation or infection.

Material Science

Development of New Materials

In industrial applications, this compound is explored for developing new materials with tailored properties. Its incorporation into polymers and dyes is being studied to enhance material performance in various applications.

Data Summary

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Acts as a building block for complex molecules | Formation of pyrazole derivatives |

| Biological Activity | Exhibits anti-inflammatory and antimicrobial properties | Studies on enzyme inhibition |

| Therapeutic Research | Potential therapeutic agent for diseases | Ongoing investigations in drug development |

| Material Science | Used in developing polymers and dyes | Research on material properties |

Case Studies

-

Anti-inflammatory Activity

A study demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent. The results indicated a significant reduction in inflammation markers when tested in vitro. -

Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against various bacterial strains. The findings suggested that it possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent. -

Material Development

Research highlighted the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices showed improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide

- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene derivatives

Uniqueness

Compared to similar compounds, 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the butyl and phenyl groups, which can influence its reactivity and biological activity. Its specific structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with phenyl and butyl groups, which may influence its biological activity through interactions with biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, a series of 5-phenyl-1H-pyrazole derivatives have been shown to inhibit the BRAF(V600E) mutation associated with various cancers. The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrazole core can enhance their potency against specific cancer cell lines, including those resistant to conventional therapies .

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. The mechanism of action is believed to involve the inhibition of key enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This suggests a promising avenue for developing new antibacterial agents amidst rising antibiotic resistance .

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related pyrazole compound against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent. The IC50 values were reported in the low micromolar range, indicating potent activity .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers assessed the anti-inflammatory effects of a series of pyrazole derivatives in a murine model of inflammation. The results showed that treatment with these compounds significantly reduced edema and inflammatory cytokine levels compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity against biological targets. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C3 | Alkyl group | Increased lipophilicity enhances membrane permeability |

| C5 | Electron-withdrawing group | Improved binding affinity to target enzymes |

Q & A

Q. What are the standard synthetic routes for 3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step condensation reactions. For example:

- Step 1 : Reaction of phenylhydrazine with α,β-unsaturated ketones or acrylonitrile derivatives to form the pyrazole core .

- Step 2 : Introduction of the 4-butylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability.

- Characterization : Intermediates are validated using /-NMR (e.g., NH protons at δ 5.72 ppm) and IR (NH stretch at ~3285 cm) . Mass spectrometry confirms molecular ions (e.g., m/z = 335 for analogous structures) .

Q. How is X-ray crystallography employed to resolve structural ambiguities in pyrazol-5-amine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion, and packing. Key steps include:

- Data collection : Using diffractometers (e.g., Bruker SMART APEXII) with graphite-monochromated Mo-Kα radiation .

- Refinement : SHELXL software refines structures to R-factors < 0.04. For example, triclinic systems (space group P1) with unit cell parameters (a = 10.25 Å, b = 10.46 Å, c = 10.55 Å) are common .

- Validation : ORTEP-3 GUI visualizes thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-butylphenyl vs. fluorophenyl) impact biological activity, and how are structure-activity relationships (SAR) analyzed?

- Experimental design : Synthesize analogs with systematic substituent changes (e.g., electron-withdrawing groups like -F or -NO) and test in vitro.

- Assays :

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., cannabinoid receptors) .

- Antimicrobial activity : MIC determinations against fungal/bacterial strains .

- Data analysis : Compare IC values and correlate with Hammett σ constants or logP values. For example, fluorinated analogs show enhanced lipophilicity and membrane permeability .

Q. What methodologies address contradictions in crystallographic data for pyrazol-5-amine derivatives?

Discrepancies in unit cell parameters or space groups (e.g., triclinic vs. monoclinic systems) arise from:

- Solvent effects : Crystallization in polar vs. non-polar solvents alters packing .

- Polymorphism : Screening multiple crystallization conditions (e.g., slow evaporation vs. diffusion).

- Validation : Cross-checking with powder XRD and DSC to confirm phase purity .

Q. How are computational methods integrated with experimental data to predict reactivity or binding modes?

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., CB1 receptors). Parameters are calibrated against experimental IC values .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites for functionalization .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Notes

- Synthetic optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields .

- Crystallography : SHELXTL software suites are preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.